

Vistusertib clinical trials in solid malignancies and haematological cancers

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Compound Focus: Vistusertib

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Clinical Trial Summary for Vistusertib in Solid Tumors

Cancer Type	Trial Phase & Design	Key Interventions & Dosing	Primary Endpoints & Key Efficacy Findings	Common Grade ≥ 2 Adverse Events
<p> Endometrial Cancer (HR+) [1] Phase 1/2, Randomized (N=73) Vistusertib + Anastrozole (V+A) vs. Anastrozole alone (A) • Vistusertib: 125 mg twice daily, 2 days/week • Anastrozole: 1 mg daily [1] 8-week PFR: 67.3% (V+A) vs. 39.1% (A) Median PFS: 5.2 months (V+A) vs. 1.9 months (A) ORR: 24.5% (V+A) vs. 17.4% (A) [1] Fatigue, lymphopenia, hyperglycemia, diarrhea [1] Neurofibromatosis 2 (NF2)-Related Meningiomas [2] Phase 2, Single-Arm (N=18) Vistusertib Monotherapy • 125 mg twice daily, 2 consecutive days/week [2] Best Response in Target Meningioma: Partial Response (PR) in 1/18 (6%), Stable Disease (SD) in 17/18 (94%) High rate of SD in non-target tumors and vestibular schwannomas [2] Poor tolerability: 78% experienced Grade 3/4 AEs; 50% discontinued due to side effects [2] Advanced Solid Tumors (in combination) [3] Phase 1, Dose Escalation (N=14) Vistusertib + Navitoclax • RP2D: Vistusertib 35 mg twice daily + Navitoclax 150 mg daily [3] Primary Endpoint: Safety and tolerability. No objective responses observed among 8 evaluable patients [3] Dose-limiting toxicity was grade 3 serum aminotransferase elevation [3] </p>				

Experimental Protocols and Key Methodologies

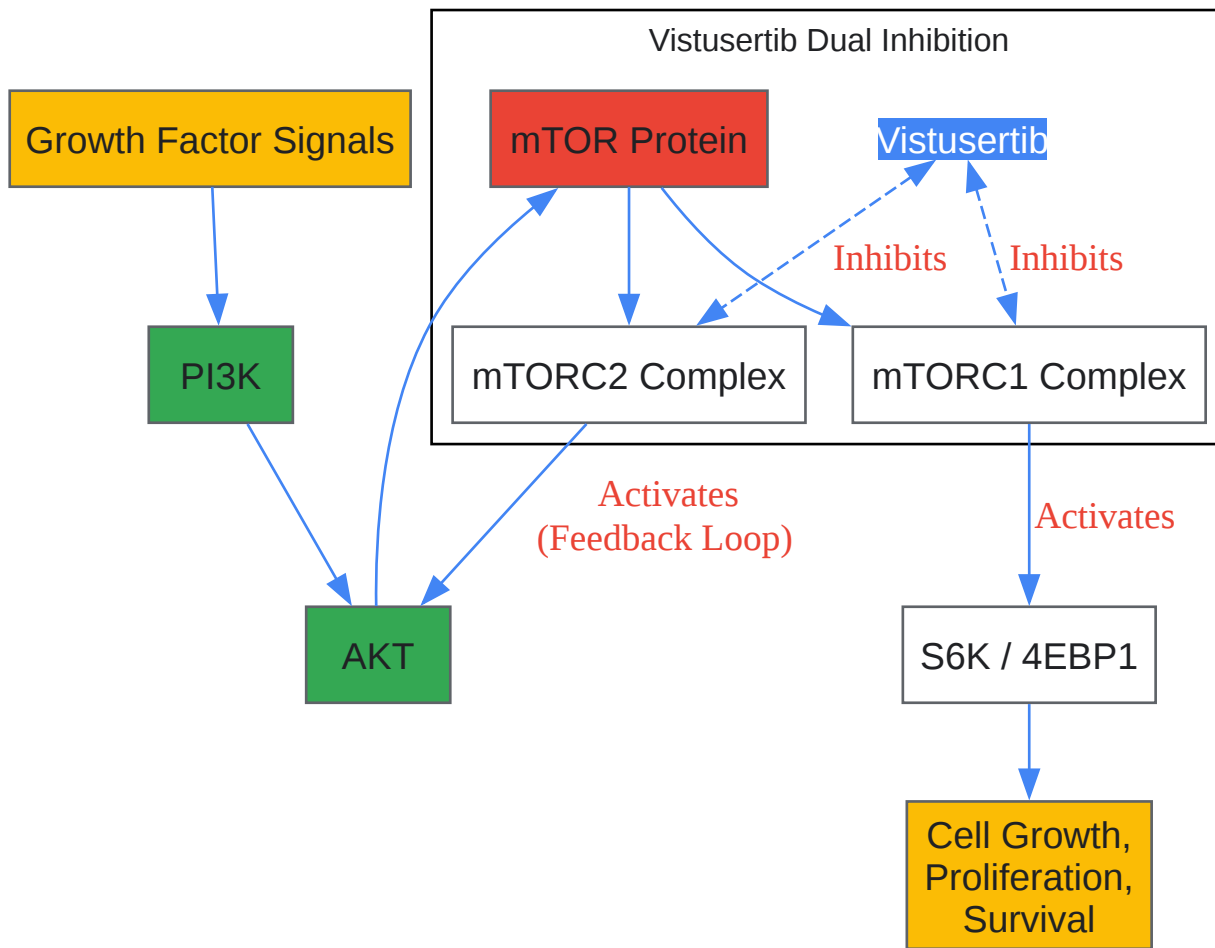
Clinical trials employed specific protocols for patient selection, treatment, and assessment.

- **Patient Selection:** Trials enrolled specific patient populations. The VICTORIA study in endometrial cancer required patients with hormone receptor-positive (ER/PR+) recurrent or metastatic disease, with at least one prior chemotherapy allowed [1]. The NF2 trial enrolled adults with symptomatic or progressive meningiomas (volume increase $\geq 20\%$ or ≥ 3 mm in prior 2 years) meeting NIH or Manchester NF2 criteria [2].
- **Treatment Schedules:** The most common **vistusertib** regimen was **125 mg taken orally twice daily for two consecutive days each week** [1] [2]. Combination therapies used specific dosing; the phase 1 navitoclax combination established a recommended Phase 2 dose (RP2D) of **vistusertib** 35 mg twice daily with navitoclax 150 mg daily [3].
- **Efficacy Assessment:** Tumor response was typically evaluated radiologically every 8-12 weeks using **RECIST 1.1 criteria** [1] [2]. The NF2 trial used volumetric analysis and specific response criteria: Partial Response (PR) was defined as a $\geq 20\%$ volume decrease, and Progressive Disease (PD) as a $\geq 20\%$ volume increase [2].
- **Biomarker Analysis:** Correlative studies were integrated to understand drug effects and identify patient subgroups. Research included immunohistochemical analysis of tumor samples for mTOR pathway markers like pS6 and pAKT [2] [4]. The endometrial cancer study emphasized the need for future work to identify molecular subgroups for better patient selection [1].

Mechanism of Action and Signaling Pathway

Vistusertib is an ATP-competitive dual inhibitor of the mTOR complexes mTORC1 and mTORC2. This dual inhibition is crucial, as first-generation mTORC1-only inhibitors can trigger negative feedback loops that activate AKT via mTORC2, potentially leading to resistance [4].

The diagram below illustrates the mTOR signaling pathway and **vistusertib**'s mechanism of action.



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This dual mechanism provides a rationale for combining **vistusertib** with endocrine therapy in hormone receptor-positive cancers, as the PI3K/AKT/mTOR pathway is a known driver of resistance [1] [4].

Tolerability and Safety Considerations

A consistent finding across trials is **vistusertib**'s challenging toxicity profile at the 125 mg twice-daily (2 days/week) dose. The most frequent adverse events are metabolic and gastrointestinal.

- **Common Toxicities:** Fatigue, lymphopenia, hyperglycemia, and diarrhea were frequently observed [1]. The phase 2 NF2 trial reported a high rate of severe adverse events, leading to a high discontinuation rate [2].
- **Dosing Challenges:** The tolerability issues in the NF2 trial highlight that the standard intermittent dosing schedule may not be optimal for all patient populations [2]. Future studies may need to explore

alternative dosing regimens to improve tolerability.

Future Research Directions

Clinical data suggests **vistusertib** shows biological activity but faces hurdles. Research is moving toward **rational combination therapies** and **better patient stratification**.

- **Combination Strategies:** Preclinical data supports synergy between **vistusertib** and endocrine therapy like fulvestrant in breast cancer models, helping to overcome resistance [4].
- **Biomarker-Driven Selection:** Future trials could be more effective by focusing on patients whose tumors have specific molecular alterations, such as mutations in the PI3K/AKT/mTOR pathway [1] [2].

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References

1. Safety and Efficacy of the mTOR Inhibitor, Vistusertib ... [pmc.ncbi.nlm.nih.gov]
2. Prospective phase II trial of the dual mTORC1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]
3. A phase 1 study of the combination of BH3-mimetic ... [pure.johnshopkins.edu]
4. Combination of mTORC1/2 inhibitor vistusertib plus ... [pmc.ncbi.nlm.nih.gov]

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